molecular formula C20H20N2O3 B11712384 N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide

N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide

Cat. No.: B11712384
M. Wt: 336.4 g/mol
InChI Key: MQIHSZBFQWJUOG-JXAWBTAJSA-N
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Description

N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an allylamino group, a methoxyphenyl group, and a benzamide moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-methoxybenzaldehyde with allylamine to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((Amino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide
  • N-(1-((Allylamino)carbonyl)-2-(4-hydroxyphenyl)vinyl)benzamide
  • N-(1-((Allylamino)carbonyl)-2-(4-methylphenyl)vinyl)benzamide

Uniqueness

N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical probe in research.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C20H20N2O3/c1-3-13-21-20(24)18(14-15-9-11-17(25-2)12-10-15)22-19(23)16-7-5-4-6-8-16/h3-12,14H,1,13H2,2H3,(H,21,24)(H,22,23)/b18-14-

InChI Key

MQIHSZBFQWJUOG-JXAWBTAJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)NCC=C)\NC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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